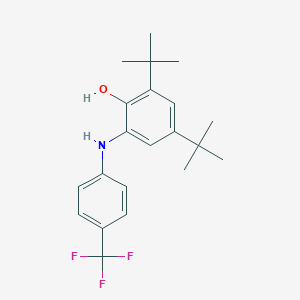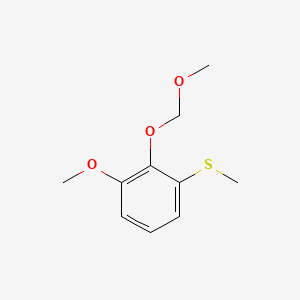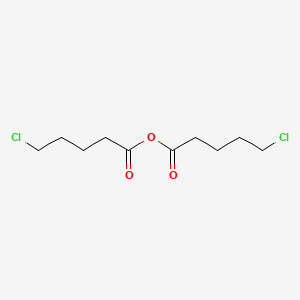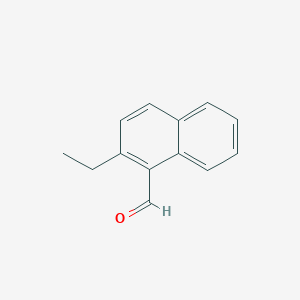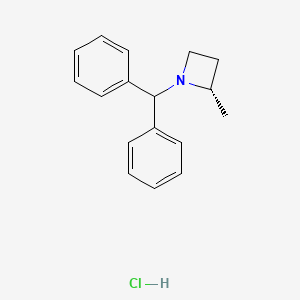
(S)-1-Benzhydryl-2-methylazetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Benzhydryl-2-methylazetidine hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a benzhydryl group attached to a 2-methylazetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzhydryl-2-methylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via nucleophilic substitution reactions.
Resolution of Enantiomers: The chiral center is resolved using chiral catalysts or chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-Benzhydryl-2-methylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-1-Benzhydryl-2-methylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-1-Benzhydryl-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
®-1-Benzhydryl-2-methylazetidine hydrochloride: The enantiomer of the (S)-form, with different biological activity.
1-Benzhydryl-2-methylpyrrolidine hydrochloride: A structurally similar compound with a pyrrolidine ring instead of an azetidine ring.
1-Benzhydryl-2-methylpiperidine hydrochloride: Another similar compound with a piperidine ring.
Uniqueness
(S)-1-Benzhydryl-2-methylazetidine hydrochloride is unique due to its specific chiral configuration and the presence of the azetidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H20ClN |
|---|---|
分子量 |
273.8 g/mol |
IUPAC名 |
(2S)-1-benzhydryl-2-methylazetidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H/t14-;/m0./s1 |
InChIキー |
PEYPLHPENYMPOM-UQKRIMTDSA-N |
異性体SMILES |
C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
正規SMILES |
CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
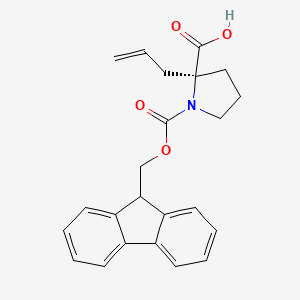

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
